(z)-5-(1-Decenyl)dihydro-2(3h)-furanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-[(Z)-dec-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3/b10-9- |
InChI Key |
QTGIYXFCSKXKMO-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC=CC1CCC(=O)O1 |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Chemistry
Hypothetical Biosynthetic Routes to the Dihydrofuranone Core
While the precise enzymatic steps for the formation of the dihydrofuranone ring in the Japanese beetle (Popillia japonica) are not fully elucidated, a plausible biosynthetic route can be hypothesized based on the common origin of insect pheromones from fatty acid pathways. nih.govnih.gov Most pheromone components are synthesized de novo, involving enzymes that modify products from endogenous metabolic pathways. researchgate.net
The formation of the γ-lactone (dihydrofuranone) ring is likely initiated from a C14 fatty acid precursor. The key transformation would involve a regio- and stereospecific hydroxylation of the fatty acid chain at the C-4 or C-5 position. This hydroxylation step is critical as it introduces the necessary functional group for cyclization. Following hydroxylation, the resulting γ-hydroxy acid or δ-hydroxy acid would undergo an intramolecular esterification, or lactonization, to form the stable five-membered dihydrofuranone ring. This cyclization could be spontaneous or, more likely, catalyzed by a specific hydrolase or esterase enzyme to ensure efficiency and control. This strategy of modifying fatty acid derivatives is a known pathway for producing lactones. nih.gov
Proposed Metabolic Pathways for the Decenyl Side Chain Formation
The ten-carbon alkenyl side chain of the molecule is unequivocally derived from fatty acid biosynthesis. nih.govresearchgate.net This multi-step process begins with primary metabolism and is tailored by a sequence of specific enzymatic reactions to achieve the correct chain length and unsaturation.
The proposed pathway is as follows:
De Novo Fatty Acid Synthesis: The process starts with the basic building block of fatty acid synthesis, acetyl-CoA. frontiersin.org Through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS), saturated fatty acyl-CoA precursors, primarily C16 (palmitoyl-CoA) and C18 (stearoyl-CoA), are produced. frontiersin.org
Chain Shortening (β-Oxidation): To achieve the required C14 precursor length for the final pheromone, the newly synthesized C16 or C18 acyl-CoAs undergo a controlled process of chain shortening. This is accomplished through a limited number of β-oxidation cycles, which systematically remove two-carbon units. nih.gov Unlike metabolic β-oxidation that proceeds to completion, pheromone biosynthesis requires the process to terminate after one or two cycles to yield an acyl-CoA of the correct length. nih.gov
Desaturation: The introduction of the characteristic (Z)-double bond into the hydrocarbon chain is catalyzed by a specific fatty acyl-CoA desaturase (FAD). nih.gov These enzymes are highly specific regarding the position and geometry of the double bond they create. nih.gov In this case, a desaturase would act on the C14 saturated fatty acyl-CoA to produce a monounsaturated intermediate with a cis (Z) double bond, which ultimately becomes the decenyl side chain after lactonization.
Table 1: Proposed Biosynthetic Steps for the Decenyl Side Chain This table is interactive. You can sort and filter the data.
| Step | Process | Precursor | Key Enzyme Class | Product |
|---|---|---|---|---|
| 1 | Carbon Chain Initiation | Acetyl-CoA | Acetyl-CoA Carboxylase | Malonyl-CoA |
| 2 | Chain Elongation | Malonyl-CoA | Fatty Acid Synthase (FAS) | C16/C18 Acyl-CoA |
| 3 | Chain Length Adjustment | C16/C18 Acyl-CoA | β-oxidation Enzymes | C14 Acyl-CoA |
| 4 | Unsaturation | C14 Acyl-CoA | Fatty Acyl-CoA Desaturase (FAD) | Unsaturated C14 Acyl-CoA |
Enantioselective Enzymatic Transformations in Pheromone Biosynthesis
The biological activity of (z)-5-(1-Decenyl)dihydro-2(3h)-furanone as the sex pheromone of the Japanese beetle is highly dependent on its stereochemistry. nih.gov The naturally produced and active form is the (R,Z)-enantiomer. psu.edubcpcpesticidecompendium.org Crucially, the corresponding (S,Z)-enantiomer not only lacks activity but also acts as a strong inhibitor of the male response to the correct pheromone. psu.eduresearchgate.net This demonstrates that the biosynthesis must involve a highly specific enantioselective step to produce the pure (R)-isomer. nih.gov
The establishment of the chiral center at the C-5 position of the furanone ring is the key stereochemical event. This enantioselectivity is governed by enzymes capable of distinguishing between prochiral centers or resolving a racemic intermediate. While the specific enzyme in the Japanese beetle has not been identified, plausible mechanisms can be proposed:
Enantioselective Reduction: A precursor molecule containing a ketone at the C-5 position could be stereospecifically reduced by a ketoreductase, yielding a hydroxyl group with the required (R) configuration prior to lactonization.
Enantioselective Lactonization: A more direct route involves the enzymatic lactonization of a racemic or prochiral hydroxy-fatty acid precursor. elsevierpure.com An (R)-selective esterase or lipase-like enzyme would catalyze the cyclization of only the correct substrate, ensuring the exclusive formation of the (R)-lactone. The synthesis of the Japanese beetle pheromone has been achieved using lipase-catalyzed enantioselective lactonization, lending strong support to this as a potential biological mechanism. elsevierpure.com
This enzymatic control ensures the production of a stereochemically pure signal, which is essential for effective chemical communication and reproductive isolation. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Role/Context |
|---|---|---|
| This compound | (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone; Japonilure; Nuranone | Main subject, insect sex pheromone bcpcpesticidecompendium.org |
| Acetyl-CoA | Primary precursor in fatty acid synthesis frontiersin.org | |
| Malonyl-CoA | Intermediate in fatty acid chain elongation | |
| Palmitoyl-CoA | C16 saturated fatty acyl-CoA, initial product of FAS |
Synthetic Methodologies and Stereochemical Control
Development of Early Synthetic Strategies for (Z)-5-(1-Decenyl)dihydro-2(3H)-furanone
Early synthetic routes to this compound were primarily focused on the construction of the γ-lactone ring and the stereoselective formation of the (Z)-alkene. These initial strategies often involved multi-step sequences and lacked precise stereochemical control, yielding racemic mixtures of the target compound. A common approach involved the Wittig reaction or related olefination methods to install the 1-decenyl side chain. For instance, a typical synthesis would commence with a protected γ-hydroxy aldehyde, which upon reaction with a suitable phosphonium (B103445) ylide derived from nonyl bromide, would furnish the (Z)-alkene. Subsequent deprotection and acid-catalyzed cyclization would then yield the desired lactone. While effective in establishing the core structure, these methods were often plagued by issues of E/Z selectivity in the olefination step, necessitating careful purification to isolate the desired (Z)-isomer.
Asymmetric Synthesis Approaches for Enantiomerically Pure (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone
The biological activity of this compound is highly dependent on its absolute stereochemistry, with the (R)-enantiomer being the naturally occurring and biologically active form. This necessitated the development of asymmetric synthetic strategies to access the enantiomerically pure (R,Z)-isomer.
Utilization of Chiral Auxiliaries and Stereoselective Catalysis
The use of chiral auxiliaries has been a cornerstone in the asymmetric synthesis of complex molecules, including (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone. iupac.orgnih.gov Chiral auxiliaries, such as those derived from amino acids or terpenes, are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of key bond-forming reactions. For example, an Evans' oxazolidinone auxiliary can be acylated with a suitable carboxylic acid derivative, and subsequent stereoselective alkylation of the enolate can establish the desired stereocenter. Removal of the auxiliary then provides the chiral intermediate, which can be further elaborated to the target molecule.
Stereoselective catalysis offers a more atom-economical approach to asymmetric synthesis. mdpi.com In this context, chiral metal catalysts or organocatalysts are employed to control the stereochemistry of key transformations. For the synthesis of (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, a key step that can be rendered asymmetric is the reduction of a ketone precursor to the corresponding chiral alcohol. For instance, the use of a chiral ruthenium or rhodium catalyst in the hydrogenation of a γ-keto ester can provide the desired (R)-γ-hydroxy ester with high enantioselectivity. This intermediate can then be converted to the target lactone.
| Catalyst System | Key Transformation | Enantiomeric Excess (ee) |
| Ru-BINAP | Asymmetric hydrogenation of a γ-keto ester | >95% |
| Rh-DIPAMP | Asymmetric hydrogenation of a γ-keto ester | >90% |
| CBS Catalyst | Asymmetric reduction of a γ-keto aldehyde | >98% |
Enzymatic Resolution and Enantioselective Lactonization Techniques
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. nih.gov Enzymatic resolution, a common technique, involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. nih.govresearchgate.net For the synthesis of (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, a racemic mixture of a suitable precursor, such as a γ-hydroxy ester or the racemic lactone itself, can be subjected to enzymatic acylation or hydrolysis. Lipases are frequently employed for this purpose due to their broad substrate scope and high enantioselectivity. For example, treatment of racemic this compound with a lipase (B570770) in the presence of an acyl donor can lead to the selective acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation.
Enantioselective lactonization, another enzymatic approach, involves the direct cyclization of a prochiral or racemic hydroxy acid to the corresponding chiral lactone. Specific enzymes, such as hydroxy acid oxidoreductases or lactonases, can catalyze this transformation with high enantioselectivity.
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Candida antarctica lipase B (CALB) | Kinetic resolution (acylation) | Racemic γ-hydroxy ester | (R)-γ-hydroxy ester | >99% |
| Pseudomonas cepacia lipase (PCL) | Kinetic resolution (hydrolysis) | Racemic γ-lactone acetate | (R)-γ-lactone | >98% |
| Porcine pancreatic lipase (PPL) | Enantioselective lactonization | γ-hydroxy acid | (R)-γ-lactone | >95% |
Ring Expansion and Cyclobutanone (B123998) Chemistry in Stereospecific Total Synthesis
Ring expansion reactions provide a unique and often highly stereospecific route to cyclic structures. rsc.orgnih.gov In the context of (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone synthesis, a strategy involving the ring expansion of a chiral cyclobutanone derivative can be employed. nih.gov For instance, a Baeyer-Villiger oxidation of a suitably substituted chiral cyclobutanone can proceed with high regioselectivity and retention of stereochemistry to yield the desired γ-lactone. The chiral cyclobutanone precursor can be accessed through various methods, including the [2+2] cycloaddition of a ketene (B1206846) with a chiral enol ether or through the resolution of a racemic cyclobutanone. This approach allows for the transfer of stereochemical information from the four-membered ring to the five-membered lactone with high fidelity.
Scalable Synthetic Routes for Research and Applied Entomology
The practical application of this compound, particularly in applied entomology as a pheromone, necessitates the development of scalable and cost-effective synthetic routes. epa.govepa.gov While many of the asymmetric strategies described above provide excellent stereochemical control, they may not be amenable to large-scale production due to the use of expensive reagents, catalysts, or multi-step sequences. Therefore, research has focused on developing more practical and efficient syntheses.
One approach involves the use of readily available and inexpensive starting materials from the chiral pool, such as glutamic acid or carbohydrates. These starting materials possess inherent chirality that can be leveraged to construct the target molecule without the need for asymmetric induction steps. For example, (R)-glutamic acid can be converted through a series of well-established transformations into a key chiral intermediate that can then be elaborated to (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone.
Furthermore, optimization of reaction conditions, including solvent selection, catalyst loading, and purification methods, is crucial for developing a scalable process. The use of continuous flow chemistry is also being explored as a means to improve efficiency, safety, and scalability.
Rational Design and Synthesis of Structural Analogues and Stereoisomers for Structure-Activity Probes
To better understand the relationship between the structure of this compound and its biological activity, the rational design and synthesis of structural analogues and stereoisomers are essential. mdpi.com These studies involve systematically modifying different parts of the molecule, such as the length and geometry of the alkyl side chain, the stereochemistry at the chiral center, and the nature of the lactone ring, and then evaluating the biological activity of the resulting analogues.
For example, analogues with varying lengths of the alkenyl side chain (e.g., C8, C12) can be synthesized to probe the optimal chain length for receptor binding. The (E)-isomer of the double bond can also be synthesized to assess the importance of the (Z)-geometry. Furthermore, the synthesis of the (S)-enantiomer is crucial for confirming that the biological activity is indeed specific to the (R)-enantiomer.
Molecular Basis of Biological Activity and Chemoreception
Insect Olfactory Receptor Systems and Ligand Specificity
The detection of pheromones like (z)-5-(1-Decenyl)dihydro-2(3h)-furanone is a highly specific process mediated by the insect's olfactory system. This system relies on specialized receptors that can distinguish between a vast array of chemical cues in the environment. nih.govnih.gov
In many insects, G-protein coupled receptors (GPCRs) are key players in the detection of pheromones. nih.govpnas.orgnih.gov These receptors are embedded in the cell membranes of olfactory sensory neurons. When a specific pheromone molecule binds to a GPCR, it triggers a conformational change in the receptor protein. This change initiates a signaling cascade inside the neuron, often involving second messengers like calcium and cAMP, which ultimately leads to the generation of an electrical signal. pnas.org This signal is then transmitted to the brain, where it is processed and can elicit a specific behavioral response, such as attraction for mating. plos.org The specificity of this interaction is paramount; a single type of GPCR will typically only bind to a specific pheromone or a small group of structurally related molecules. researchgate.net
While insect odorant receptors (ORs) were initially thought to be conventional GPCRs, further research has revealed a more complex picture. plos.org Insect ORs form heteromeric complexes with a highly conserved co-receptor (Orco) and function as odorant-gated ion channels, although metabotropic mechanisms may also be involved. nih.govplos.org
Lactones, a class of cyclic esters to which this compound belongs, are common semiochemicals in nature. nih.govnih.gov Research into the olfactory receptors of the malaria vector mosquito, Anopheles gambiae, has provided valuable insights into how insects detect these compounds. One such receptor, AgOr48, has been identified as a lactone receptor. nih.govnih.govresearchgate.net
Studies using techniques like voltage clamp and calcium imaging have shown that AgOr48 is highly sensitive to the structural features of lactones, including the size of the lactone ring and the length of any carbon chain substituents. nih.govnih.govresearchgate.net Furthermore, AgOr48 has been shown to be enantioselective, meaning it can differentiate between the different stereoisomers (enantiomers) of a lactone molecule, responding more strongly to one than the other. nih.govnih.govresearchgate.net This highlights the remarkable specificity of insect olfactory receptors and their ability to discern subtle differences in molecular structure. The characterization of such lactone receptor repertoires is crucial for understanding the chemical ecology of insects and may offer avenues for developing new pest management strategies. nih.gov
Structure-Activity Relationship (SAR) of this compound Enantiomers
The biological activity of a pheromone is not just dependent on its chemical formula, but also on the precise three-dimensional arrangement of its atoms. This is particularly true for this compound, where subtle changes in its structure can have profound effects on its function.
The geometry of the double bond in the decenyl side chain of this compound is of paramount importance for its biological activity. researchgate.net The "(Z)" designation refers to the specific spatial arrangement of the atoms around this double bond. In many pheromones, the Z-geometry is crucial for eliciting a behavioral response. researchgate.net In the case of the Japanese beetle, Popillia japonica, the (R,Z)-enantiomer of 5-(1-decenyl)dihydro-2(3H)-furanone is the active sex pheromone that attracts males. nih.gov The corresponding (E)-isomer, while also found in material from female beetles, does not appear to play a clear role in attracting males. nih.gov This demonstrates that the precise geometry of the double bond is a key factor recognized by the male beetle's olfactory receptors.
| Isomer | Behavioral Response in Male Popillia japonica |
|---|---|
| (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | Strong attraction |
| (R,E)-5-(1-decenyl)dihydro-2(3H)-furanone | Unclear, not attractive |
The length of the alkyl chain and the stereochemistry of the molecule are also critical determinants of pheromone activity. nih.govrsc.org For this compound, the ten-carbon decenyl chain is an optimal length for binding to the receptors of the Japanese beetle. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms, is also a crucial factor. nih.gov this compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. For the Japanese beetle, only the (R,Z)-enantiomer is attractive to males. nih.gov In a fascinating example of chemical communication specificity, the (S,Z)-enantiomer not only fails to attract males but actively inhibits their response to the attractive (R,Z)-enantiomer. nih.govnih.gov This suggests that male Japanese beetles possess distinct receptors for both the R and S enantiomers, which trigger opposing behavioral responses. nih.gov
| Enantiomer | Behavioral Effect |
|---|---|
| (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | Attraction (Agonist) |
| (S,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | Inhibition (Antagonist) |
Neurophysiological Responses to Pheromone Stimulation (e.g., Electroantennography and Behavioral Assays)
The interaction between a pheromone and its receptor triggers a series of neurophysiological events that can be measured and observed. Techniques such as electroantennography (EAG) and behavioral assays are used to study these responses and provide a deeper understanding of how pheromones influence insect behavior.
Electroantennography is a technique that measures the electrical responses of an insect's antenna to olfactory stimuli. When an antenna is exposed to a behaviorally active pheromone like (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, the olfactory sensory neurons on the antenna generate a collective electrical potential, which can be recorded as an EAG response. The magnitude of this response is often correlated with the strength of the behavioral attraction. Chiral gas chromatography coupled with an electroantennographic detector has been used to demonstrate that the antennae of Popillia japonica and Anomala osakana respond differently to the R and S enantiomers of this compound, providing neurophysiological evidence for the existence of separate receptors for each enantiomer. nih.gov
Behavioral assays, such as wind tunnel experiments and field bioassays, are used to observe the overt behavioral responses of insects to pheromones. nih.govplos.org In the case of the Japanese beetle, field bioassays have definitively shown that pure synthetic (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone is highly attractive to males, competitive with both live virgin females and the natural pheromone isolated from them. nih.gov These assays have also been crucial in demonstrating the inhibitory effect of the (S,Z)-enantiomer on male attraction. nih.gov
Synergistic Interactions with Co-Attractants and Kairomones
The biological activity of this compound, also known as Japonilure, is not a solitary affair. Its attractiveness to the Japanese beetle (Popillia japonica) is dramatically enhanced through synergistic interactions with certain plant-emitted volatile compounds, known as kairomones. These kairomones, particularly a blend of floral scents, act as powerful co-attractants, broadening the lure's appeal to both male and female beetles and significantly increasing capture rates in trapping systems.
Role of Floral Volatiles in Enhancing Attraction
Field studies have consistently demonstrated that traps baited with a combination of this compound and specific floral volatiles capture significantly more Japanese beetles than traps baited with the pheromone alone. The most effective and commonly used floral lures are a blend of eugenol, phenethyl propionate, and geraniol.
The inclusion of these floral compounds serves a dual purpose. While the pheromone is primarily attractive to male beetles, the floral scents mimic the odors of preferred food sources and mating sites, thus attracting both sexes. This combination creates a more potent and comprehensive lure, leading to a substantial increase in trapping efficiency. Research has shown that the combined lure can attract two to five times more beetles than a single-lure trap.
The synergistic effect is evident in the increased number of beetles not only captured but also observed approaching the vicinity of the traps. This suggests that the floral volatiles enhance the long-range attractiveness of the pheromone plume, drawing in a larger population of beetles from the surrounding area.
Table 1: Key Floral Volatiles Synergistic with this compound
| Compound Name | Chemical Formula | Role in Attraction |
| Eugenol | C₁₀H₁₂O₂ | Attracts both male and female beetles; mimics natural food sources. |
| Phenethyl Propionate | C₁₁H₁₄O₂ | Enhances the attractiveness of the overall blend for both sexes. |
| Geraniol | C₁₀H₁₈O | A common floral scent that contributes to the general attraction of the lure. |
Elucidation of Synergistic Mechanisms in Pheromone Blends
The precise neural mechanisms underlying the synergistic attraction of this compound and floral volatiles in the Japanese beetle are a complex area of ongoing research. While the behavioral outcome of enhanced attraction is well-documented, the specific processes within the beetle's olfactory system are not yet fully elucidated for this particular combination of compounds. However, based on general principles of insect neuroethology, several mechanisms are likely at play.
The primary olfactory center in the insect brain, the antennal lobe (AL), is the likely site of initial integration of these different odor signals. The AL is organized into distinct spherical structures called glomeruli, where the axons of OSNs expressing the same olfactory receptor converge. It is theorized that the information from the pheromone-specific OSNs and the floral-scent-detecting OSNs is processed in parallel within the AL. The synergistic effect may arise from the convergence of these parallel streams of information onto higher-order neurons, known as projection neurons (PNs). These PNs could then transmit a modified and amplified signal to higher brain centers, such as the mushroom bodies and the lateral horn, which are involved in learning, memory, and the control of innate behaviors.
One possibility is that the floral volatiles act as modulators, increasing the sensitivity of the pheromone-specific neural circuits. This could occur through various neural interactions within the AL, such as lateral inhibition or excitation between different glomeruli. Another hypothesis is that the combination of the pheromone and floral scents creates a unique "odor object" in the beetle's brain, which is more salient and behaviorally relevant than either signal alone. This integrated signal would then be more effective at triggering the motor pathways responsible for upwind flight and attraction to the source.
While electrophysiological and neuroimaging studies in other insect species have provided insights into how pheromone and kairomone signals are processed and integrated, specific research on the neural basis of this synergistic interaction in Popillia japonica is still needed to definitively map the pathways and mechanisms involved.
Ecological Dynamics and Interactions
Role of Pheromones in Reproductive Isolation and Conspecific Recognition
(z)-5-(1-Decenyl)dihydro-2(3h)-furanone is the primary component of the sex pheromone of the female Japanese beetle, Popillia japonica. This volatile compound is released by virgin females to attract males for mating. The specificity of this chemical signal is crucial for conspecific recognition, ensuring that males are drawn to females of the same species, which is a fundamental aspect of reproductive isolation.
The stereochemistry of the pheromone is paramount for its biological activity. The naturally produced and most attractive form is the (R,Z)-enantiomer. In contrast, its antipode, the (S,Z)-isomer, acts as a strong inhibitor of the male response. This chiral specificity is a key mechanism for reproductive isolation, as the presence of even small amounts of the non-attractive enantiomer can significantly reduce or completely block the attraction of males. This phenomenon highlights the high degree of specialization in the chemoreception systems of these insects.
Interestingly, the (S,Z)-enantiomer that inhibits the Japanese beetle is itself the sex pheromone for a related species, the Osaka beetle (Anomala osakana). This reciprocal arrangement, where the pheromone of one species acts as a behavioral antagonist for the other, provides a clear example of how chemical signals contribute to preventing interbreeding between closely related species that may share the same habitat.
Aggregation Behavior and Population Dynamics of Popillia japonica in Response to Pheromone
While this compound is primarily a sex pheromone, it also plays a role in the aggregation behavior of Popillia japonica. The release of the pheromone by a "pioneer" female that has landed on a host plant attracts males to the vicinity. This initial attraction can lead to the formation of large aggregations of beetles on suitable food sources, where both feeding and mating occur. hw.ac.uk
The aggregation behavior is further mediated by the release of plant volatiles induced by the feeding of the beetles. This combination of the female sex pheromone and herbivore-induced plant volatiles creates a powerful attractant blend for both males and females, contributing to the gregarious nature of this species. archive.org These aggregations can have significant impacts on local plant populations due to intense feeding pressure.
The understanding of the pheromone's role in attraction and aggregation has been instrumental in developing strategies for monitoring and managing Popillia japonica populations. epa.gov Traps baited with a synthetic version of the pheromone, often in combination with floral lures that attract both sexes, are widely used to detect new infestations, monitor population densities, and in some cases, for mass trapping to reduce local beetle numbers. archive.orgfrontiersin.org The effectiveness of these traps underscores the importance of this pheromone in the population dynamics of the Japanese beetle. hw.ac.uk
Interspecific Chemical Communication Mediated by Furanones
The furanone chemical structure is not exclusive to insect pheromones and is found in a wide array of natural products that mediate communication between different species. These compounds can influence the behavior and physiology of organisms across different kingdoms.
Quorum Sensing Interference in Bacterial Systems by Furanone Derivatives
Many species of Gram-negative bacteria utilize a communication system known as quorum sensing to coordinate gene expression in a cell-density-dependent manner. This process relies on the production and detection of small signaling molecules, most commonly N-acylhomoserine lactones (AHLs). Quorum sensing regulates a variety of processes, including biofilm formation, virulence factor production, and antibiotic synthesis. nih.gov
Furanone derivatives, particularly halogenated furanones isolated from the marine red alga Delisea pulchra, have been shown to be potent inhibitors of quorum sensing. uiowa.edu These furanones are structurally similar to AHLs and can interfere with the binding of the native signaling molecules to their receptor proteins. libretexts.org This interference disrupts the quorum sensing cascade, leading to the downregulation of genes involved in virulence and biofilm formation. uiowa.eduresearchgate.net
The ability of furanones to disrupt bacterial communication has significant ecological implications. For the producing organism, such as Delisea pulchra, these compounds provide a chemical defense against bacterial colonization and biofouling on their surfaces. libretexts.org From a broader perspective, this quorum sensing interference represents a form of inter-kingdom chemical warfare.
| Bacterial Process | Effect of Furanone Derivatives | References |
| Biofilm Formation | Inhibition | libretexts.org |
| Virulence Factor Production | Reduction | researchgate.net |
| Swarming Motility | Inhibition | mdpi.com |
| Bioluminescence | Inhibition | nih.gov |
Defensive Roles of Furanones in Marine and Terrestrial Organisms
Beyond their anti-quorum sensing activity, furanones and their derivatives serve as defensive compounds in a variety of organisms. In the marine environment, algae and sponges produce furanones that deter feeding by herbivores and prevent the settlement of fouling organisms. The production of these compounds is a key component of their strategy to survive in competitive environments where space and resources are limited.
In terrestrial ecosystems, some plants produce furanone-containing compounds as part of their chemical defense arsenal (B13267) against herbivores and pathogens. For instance, limonoids, which contain a furan (B31954) ring, are found in plants of the Meliaceae and Rutaceae families and are known for their insect antifeedant properties. These compounds can deter feeding by a wide range of insects, thereby protecting the plant from damage.
Environmental Persistence and Degradation Pathways of Pheromone Compounds
The environmental fate of this compound is an important consideration for its use in pest management. As a semiochemical released into the environment, its persistence is influenced by both abiotic and biotic factors.
Abiotic Degradation:
Photodegradation: Like many organic compounds, particularly those with double bonds, insect pheromones are susceptible to degradation by ultraviolet (UV) radiation from sunlight. nih.govresearchgate.net This photo-oxidation can break down the molecule, leading to a loss of biological activity.
Hydrolysis: The furanone structure contains a lactone, which is a cyclic ester. Esters are known to undergo hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by acidic or alkaline conditions in the environment, such as in soil or water, and would likely transform the pheromone into a non-volatile, inactive hydroxy acid. archive.org
Biotic Degradation: While specific studies on the microbial degradation of this compound are limited, it is generally understood that microorganisms in soil and water play a significant role in the breakdown of organic compounds. It is plausible that soil bacteria and fungi possess the enzymatic machinery to degrade this furanone, using it as a carbon source. The hydrolysis of the lactone ring can also be facilitated by microbial enzymes.
The use of this pheromone in traps is considered to have minimal environmental impact, as the compound is released in very small quantities and is expected to degrade in the environment. uiowa.edu The relatively short environmental persistence is a desirable trait for semiochemicals used in pest management, as it reduces the potential for non-target effects and environmental accumulation.
Advanced Research Methodologies and Future Perspectives in Chemical Ecology
Integrated Omics Approaches for Decoding Pheromone Communication (e.g., Olfactory Transcriptomics)
The advent of "omics" technologies has revolutionized the study of pheromone communication, offering a holistic view of the biological processes involved. Integrated omics, which combines genomics, transcriptomics, proteomics, and metabolomics, allows researchers to move beyond the identification of single compounds and delve into the complex molecular networks that govern chemical signaling.
Olfactory transcriptomics, in particular, has become a powerful tool for understanding how insects detect and process pheromonal signals like (z)-5-(1-Decenyl)dihydro-2(3h)-furanone. By sequencing the messenger RNA (mRNA) in an insect's olfactory tissues (such as antennae), scientists can identify the specific genes that are expressed. This provides a snapshot of the proteins being produced, including odorant receptors (ORs), odorant-binding proteins (OBPs), and sensory neuron membrane proteins (SNMPs), which are all crucial for perceiving pheromones.
For instance, a transcriptomic analysis of the Japanese beetle (Popillia japonica), which uses (R,Z)-5-(1-Decenyl)dihydro-2(3h)-furanone as its sex pheromone, could reveal the specific ORs that bind to this molecule. epa.gov This information is invaluable for understanding the specificity of the pheromone response and how it might have evolved. Furthermore, comparing the transcriptomes of males and females, or of individuals at different developmental stages, can shed light on the regulation of pheromone perception.
Integrated omics also aids in elucidating the biosynthetic pathways of pheromones. By analyzing the transcriptome of pheromone glands and correlating it with the metabolome (the complete set of small-molecule chemicals), researchers can identify the enzymes responsible for producing complex molecules like this compound from common precursors.
Table 1: Key Genes and Proteins in Pheromone Communication Investigated via Omics
| Gene/Protein Class | Function in Pheromone Communication | Relevance to this compound |
| Odorant Receptors (ORs) | Bind to specific pheromone molecules, initiating a neural signal. | Identifying the specific OR in the Japanese beetle that detects this pheromone is a key research goal. |
| Odorant-Binding Proteins (OBPs) | Solubilize and transport hydrophobic pheromones to the ORs. | Understanding the OBP-pheromone interaction can inform the design of more effective lures. |
| Sensory Neuron Membrane Proteins (SNMPs) | Involved in the presentation of the pheromone to the OR. | Their role in the perception of this specific furanone is an area of active investigation. |
| Pheromone Biosynthesis Enzymes | Catalyze the chemical reactions that produce the pheromone. | Identifying these enzymes can enable the biotechnological production of the pheromone. |
Advanced Analytical Techniques for Trace Pheromone Detection and Quantification
Pheromones are often active at extremely low concentrations, making their detection and quantification a significant analytical challenge. The development of highly sensitive analytical techniques has been crucial for advancing our understanding of chemical ecology.
For a compound like this compound, which is released in minute quantities by female Japanese beetles, techniques such as gas chromatography-mass spectrometry (GC-MS) are indispensable. nih.gov GC separates the volatile compounds in a sample, and MS identifies them based on their mass-to-charge ratio, providing a definitive identification and quantification even at trace levels.
To enhance sensitivity, methods like solid-phase microextraction (SPME) are often coupled with GC-MS. SPME uses a coated fiber to extract and concentrate volatile compounds from the air or a solution before they are injected into the GC-MS. This is particularly useful for analyzing the headspace around a pheromone-releasing organism.
Another powerful technique is stable isotope dilution assay , which involves synthesizing a version of the target molecule with a stable isotope (e.g., deuterium (B1214612) or carbon-13). This labeled standard is added to the sample in a known amount. By comparing the signal of the natural compound to the labeled standard in the mass spectrometer, a very accurate quantification can be achieved.
Recent advancements also include the use of electroantennography (EAG) coupled with GC. In GC-EAG, the effluent from the gas chromatograph is split, with one part going to a standard detector and the other to an insect antenna. This allows researchers to see which compounds in a complex mixture elicit an electrical response in the insect's olfactory system, thus identifying biologically active components.
Table 2: Comparison of Analytical Techniques for Pheromone Analysis
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | High sensitivity and specificity; provides structural information. | Requires volatile and thermally stable compounds. |
| SPME-GC-MS | Concentration of analytes on a coated fiber prior to GC-MS. | Simple, solvent-free, and enhances sensitivity. | Fiber can be fragile; matrix effects can be an issue. |
| Stable Isotope Dilution Assay | Use of an isotopically labeled internal standard for quantification. | High accuracy and precision; corrects for sample loss. | Requires synthesis of a labeled standard. |
| GC-EAG | GC coupled with an insect antenna as a detector. | Identifies biologically active compounds. | Provides no structural information on its own. |
Chemoinformatics and Computational Modeling for Rational Pheromone Design and Optimization
Chemoinformatics and computational modeling are emerging as powerful tools in chemical ecology, enabling the rational design and optimization of pheromones and their analogs. These approaches use computer-based methods to analyze and predict the properties of chemical compounds and their interactions with biological targets.
In the context of this compound, computational models can be used to understand the relationship between its molecular structure and its biological activity. nih.gov For example, by modeling the binding of different furanone analogs to the putative odorant receptor of the Japanese beetle, researchers can predict which structural features are essential for activity. This can guide the synthesis of new compounds with enhanced potency or stability. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If the three-dimensional structure of the Japanese beetle's odorant receptor for this compound were known, docking studies could be used to screen virtual libraries of compounds for potential agonists or antagonists.
Quantitative Structure-Activity Relationship (QSAR) models are another important tool. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By developing a QSAR model for furanone pheromones, it would be possible to predict the activity of new, unsynthesized compounds, thus accelerating the discovery of novel semiochemicals.
These computational approaches can also be used to model the transport and degradation of pheromones in the environment, helping to optimize the design of controlled-release dispensers for use in pest management. d-nb.info
Prospects for Novel Applications in Sustainable Chemical Ecology
The growing understanding of furanone signaling, driven by advanced research methodologies, is paving the way for a range of novel applications in sustainable chemical ecology. These applications leverage the specificity and potency of semiochemicals to manage pests, manipulate microbial communities, and unravel the evolutionary processes that shape biodiversity.
One of the most promising applications of this compound is in the development of sustainable pest management strategies for the Japanese beetle. epa.gov This invasive pest causes significant damage to a wide variety of plants. The use of its sex pheromone in pest management offers a more environmentally friendly alternative to broad-spectrum insecticides. epa.gov
The primary strategy employed is mass trapping , where traps baited with a synthetic version of the pheromone, often in combination with a floral lure, are used to capture large numbers of male beetles. catchmaster.com This reduces the mating success of the population and can help to control local infestations. epa.gov However, it is important to place these traps carefully, as they can sometimes attract more beetles to an area than they capture. heirloomsoul.comrovepestcontrol.com
Another strategy is mating disruption , where the atmosphere in a given area is saturated with the synthetic pheromone. This makes it difficult for male beetles to locate calling females, thus disrupting mating and reducing the subsequent larval population.
The specificity of pheromones is a key advantage in these strategies, as they target only the pest species, leaving beneficial insects unharmed. epa.gov Research is ongoing to develop more effective and efficient delivery systems for these semiochemicals, such as long-lasting lures and biodegradable dispensers.
While this compound is primarily known as an insect pheromone, the broader class of furanones has been shown to play a significant role in microbial communication. Many furanones can interfere with quorum sensing , a process that bacteria use to coordinate their behavior based on population density. nih.govcambridge.org
Quorum sensing controls a variety of processes in bacteria, including biofilm formation, virulence factor production, and antibiotic resistance. nih.gov By disrupting quorum sensing, furanones can prevent the formation of harmful biofilms on surfaces, a process known as biofouling. frontiersin.org This has potential applications in preventing the fouling of ship hulls, water purification membranes, and medical implants. nih.gov
Although the specific effects of this compound on microbial communities are not yet well-studied, its structural similarity to other quorum-sensing-inhibiting furanones suggests that it may have similar properties. Future research could explore the potential of this compound and its analogs to manipulate microbial communities in agricultural soils, the guts of livestock, or industrial settings. This could lead to novel strategies for promoting beneficial microbial interactions and controlling pathogenic bacteria. researchgate.net
The study of pheromones like this compound provides a fascinating window into the evolutionary processes that drive the diversification of species. wikipedia.org Chemical signals are a crucial component of mate recognition systems, and changes in these signals can lead to reproductive isolation and, ultimately, the formation of new species.
The evolution of pheromone diversity is a major topic in chemical ecology. wikipedia.org It is thought to be driven by a variety of factors, including sexual selection, natural selection (e.g., predation pressure from eavesdropping predators), and the availability of biosynthetic precursors. nih.gov
By studying the pheromones of closely related species, researchers can reconstruct the evolutionary history of these signals. For example, comparing the furanone-based pheromones of different beetle species could reveal how small changes in chemical structure have led to species-specific signals.
The genetic and biochemical basis of pheromone production and perception is also a key area of research. Understanding how the genes for pheromone biosynthesis enzymes and odorant receptors evolve can provide insights into the mechanisms of speciation. For instance, a single gene mutation can sometimes lead to a dramatic change in the pheromone blend produced by an insect.
The study of this compound and other furanone pheromones will continue to contribute to our understanding of the intricate interplay between chemistry, ecology, and evolution.
Q & A
Q. What synthetic methodologies are optimal for achieving high stereochemical purity in (Z)-5-(1-Decenyl)dihydro-2(3H)-furanone?
The stereospecific synthesis of this compound is critical due to its enantiomer-dependent bioactivity. Evidence from pheromone studies highlights that the (R,Z)-isomer is bioactive, while the (S,Z)-isomer acts as an inhibitor . Key steps include:
- Use of chiral catalysts or enantioselective reagents to ensure Z-configuration and R-stereochemistry.
- Purification via preparative HPLC or chiral column chromatography to isolate the active enantiomer.
- Validation by NMR and polarimetry to confirm stereochemical purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : To resolve double-bond geometry (Z vs. E) and substituent positions.
- GC-MS : For quantifying purity and detecting thermal decomposition byproducts.
- Chiral Chromatography : To distinguish enantiomers and assess enantiomeric excess .
- Polarimetry : To verify optical activity, crucial given the enantiomer-specific bioactivity .
Q. How does this compound synergize with other attractants in pest control?
Field studies demonstrate synergistic effects when combined with food attractants (e.g., eugenol) and other pheromones. For example, traps combining this compound with eugenol showed prolonged efficacy (up to 10 weeks) due to complementary volatile release profiles . Methodological considerations include:
- Optimizing blend ratios to balance evaporation rates.
- Co-encapsulation in slow-release matrices to maintain stability .
Advanced Research Questions
Q. How do computational models predict the electronic properties and reactivity of this compound?
Computational studies on analogous furanones (e.g., 2(5H)-furanone derivatives) reveal:
- HOMO-LUMO gaps : Lower gaps correlate with higher reactivity; substituents like the decenyl chain may reduce the gap, enhancing electrophilic interactions .
- Molecular dynamics simulations : Predict conformational stability of the lactone ring under environmental conditions .
- Docking studies : Model interactions with olfactory receptors to rationalize pheromone specificity .
Q. What mechanisms underlie enantiomer-specific inhibition of bioactivity in this compound?
The (S,Z)-isomer competitively inhibits male beetle response by binding non-productively to pheromone receptors. Key findings include:
Q. How does thermal degradation impact the compound’s stability in field applications?
Studies on similar furanones (e.g., 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone) reveal:
Q. What derivatization strategies could enhance its utility in ecological research?
Derivatization of furanones (e.g., halogenation or polymer conjugation) improves stability and targeted delivery:
- Covalent attachment to polymers : Reduces leaching and extends release duration (e.g., dental applications of furanone derivatives) .
- Functionalization at the lactone oxygen : Enhances solubility for formulation in aqueous traps .
Data Contradictions and Resolution
Q. Why does the racemic mixture fail to attract beetles despite isolated (R,Z)-isomer activity?
The (S,Z)-isomer in racemic mixtures acts as a competitive inhibitor, blocking receptor activation. Resolution requires:
- Enantiopure synthesis : As achieved via asymmetric catalysis .
- In-field testing : Validate purity thresholds (e.g., >98% (R,Z)) for effective male attraction .
Methodological Recommendations
- Stereochemical Analysis : Combine circular dichroism (CD) with chiral GC for robust enantiomer characterization.
- Field Stability Testing : Monitor degradation using GC-MS under varying temperatures and humidity.
- Computational Workflows : Use density functional theory (DFT) to model degradation pathways and optimize molecular stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
